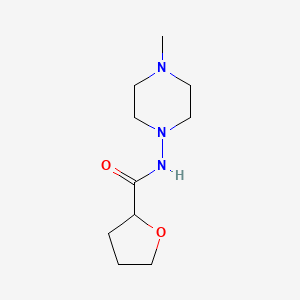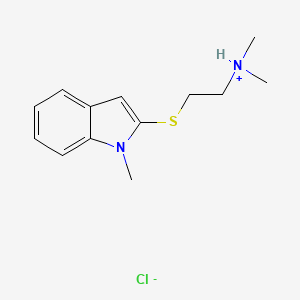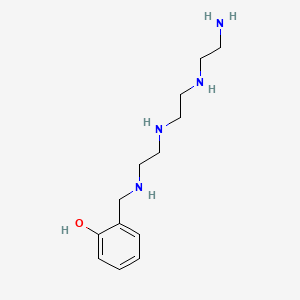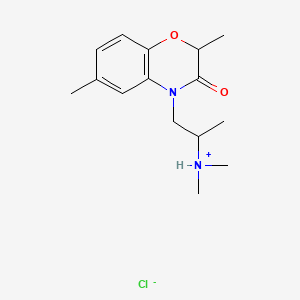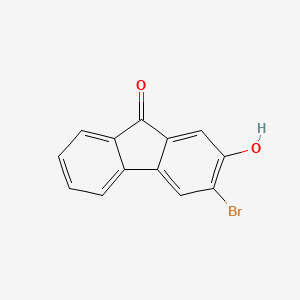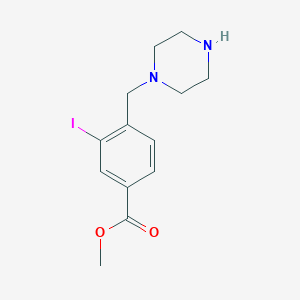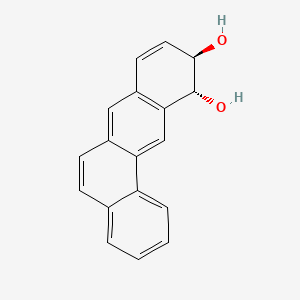
(E)-5-Decen-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-Decen-1-yne is an organic compound characterized by a ten-carbon chain with a terminal alkyne group and a double bond between the fifth and sixth carbon atoms. This compound is part of the alkyne family and exhibits unique chemical properties due to the presence of both the alkyne and alkene functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-5-Decen-1-yne can be synthesized through various methods. One common approach involves the coupling of a terminal alkyne with an alkene precursor using transition metal catalysts. For example, the Sonogashira coupling reaction, which employs palladium and copper catalysts, can be used to couple 1-hexyne with 1-bromo-2-pentene under mild conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale catalytic processes. These processes often involve the use of specialized reactors and high-purity reagents to ensure the efficient production of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5-Decen-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield the corresponding alkane, decane.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Palladium on carbon in the presence of hydrogen gas.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Decane.
Substitution: Various substituted alkynes or alkenes.
Applications De Recherche Scientifique
(E)-5-Decen-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and alkenes.
Medicine: Research into the biological activity of this compound derivatives has potential implications for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (E)-5-Decen-1-yne exerts its effects depends on the specific reaction or application. In catalytic reactions, the compound interacts with the catalyst’s active sites, facilitating the formation or breaking of chemical bonds. In biological systems, this compound can act as a substrate for enzymes that catalyze reactions involving alkynes and alkenes, leading to the formation of biologically active products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-5-Decen-1-yne: The cis isomer of (E)-5-Decen-1-yne, which has different physical and chemical properties due to the different spatial arrangement of the double bond.
1-Decyne: A terminal alkyne with no double bond, which exhibits different reactivity and applications.
5-Decene: An alkene with no alkyne group, which has distinct chemical behavior compared to this compound.
Uniqueness
This compound is unique due to the presence of both an alkyne and an alkene functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
53963-07-8 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
(E)-dec-5-en-1-yne |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h1,9-10H,4-8H2,2H3/b10-9+ |
Clé InChI |
LZIAORKGKKMTSM-MDZDMXLPSA-N |
SMILES isomérique |
CCCC/C=C/CCC#C |
SMILES canonique |
CCCCC=CCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


